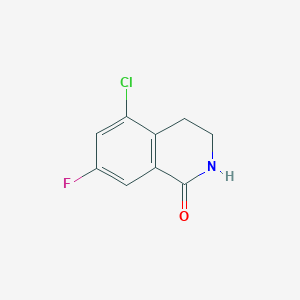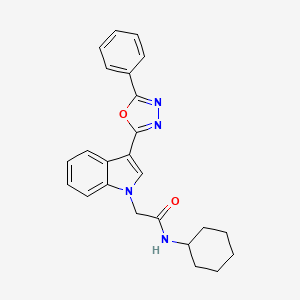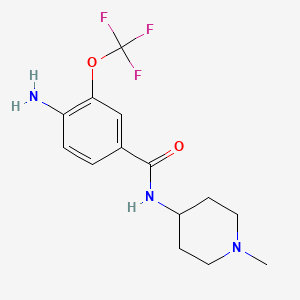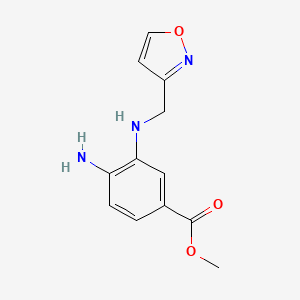
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide" is a synthetic molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their crystal structures and biological activities, including herbicidal, antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-step reactions starting from substituted benzenes or benzoic acids. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato compound with an aminated morpholine derivative, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of other benzamide derivatives often includes steps like acyl chlorination, amination, and coupling reactions . These methods suggest that the synthesis of the compound would likely involve similar strategies, potentially starting with chlorinated and fluorinated benzoic acid derivatives and involving morpholine in the process.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are often characterized by X-ray crystallography. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined to belong to the monoclinic space group with specific cell parameters . The crystal structures provide insight into the molecular conformations and potential intermolecular interactions, such as hydrogen bonding and aromatic stacking, which could be relevant for the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can involve interactions with various biological targets. For instance, some benzamide derivatives have been shown to inhibit the growth of cancer cell lines . The presence of functional groups like the morpholino moiety, halogens, and the sulfonyl group can influence the reactivity of these compounds, potentially leading to interactions with enzymes or receptors in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen atoms can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems . The crystallographic data provide information on the density and molecular volume, which are important for understanding the compound's behavior in solid-state . Additionally, the stability of these compounds under various conditions, such as benchtop and post-preparative stability, has been assessed to ensure reliable bioanalytical measurements .
科学的研究の応用
Synthesis and Antipathogenic Activity of Thiourea Derivatives
Research into the synthesis and characterization of various acylthioureas with potential antipathogenic activities has revealed significant findings. These derivatives, characterized by the presence of fluorine, bromide, or iodine, and particularly chloride atoms, demonstrate significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains. This highlights the compound's potential for development as novel antimicrobial agents with specific antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Biological Activity of Pyrimidine and Morpholinophenyl Derivatives
A study on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrates their significant larvicidal activity. The presence of electron-withdrawing groups like trifluoro and fluorine on the benzyl ring enhances this activity, offering a new perspective on designing compounds with potential biological applications (Gorle et al., 2016).
Antitumor Activity of Indazole-Carboxamide Compound
The synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has shown distinct inhibitory capabilities against cancer cell proliferation, specifically A549 and BGC-823 cancer cell lines. This points to the potential use of such compounds in cancer therapy (Ji et al., 2018).
Selective Fluorination Agents
The development of diethylaminodifluorosulfinium and morpholinodifluorosulfinium as fluorinating agents represents a significant advancement in chemical synthesis. These agents offer enhanced stability and ease of handling compared to traditional reagents, enabling more efficient and safer synthetic processes (L’Heureux et al., 2010).
Synthesis and Microbial Activity of Benzamide Derivatives
The efficient synthesis of fluorinated morpholine-containing benzamide derivatives and their microbial activities highlight the potential for developing new antimicrobial agents. These compounds exhibit potent antifungal and antibacterial activities, suggesting their utility in addressing microbial resistance (Patharia et al., 2020).
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF4N2O4S/c19-14-3-1-11(18(21,22)23)9-16(14)24-17(26)13-10-12(2-4-15(13)20)30(27,28)25-5-7-29-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVBBNXVRCYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)


![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)


![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)
![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)
